Methyl 2,3-dichloro-3-oxopropanoate
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Overview
Description
Methyl 2,3-dichloro-3-oxopropanoate is a useful research compound. Its molecular formula is C4H4Cl2O3 and its molecular weight is 170.97. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Reactions and Kinetics
Methyl 2,3-dichloro-3-oxopropanoate plays a significant role in various chemical reactions. A study by Fedoron̆ko et al. (1980) examined the kinetics and mechanisms of acid-catalyzed reactions of methylated trioses, which produce 2-oxopropanal, a compound closely related to this compound (Fedoron̆ko et al., 1980).
2. Spectral Analysis and Compound Characterization
The compound's spectral characteristics, including 1H NMR and IR spectra, have been studied to understand its molecular structure and behavior. Pitkänen et al. (1981) focused on the spectral characteristics of methyl dichloropropanoates and butanoates, providing insights into the distinct features associated with different chlorine substitution patterns (Pitkänen et al., 1981).
3. Synthetic Applications in Organic Chemistry
The compound has been utilized in the synthesis of various heterocycles. For example, Pokhodylo et al. (2010) used methyl 3-cyclopropyl-3-oxopropanoate, a related compound, in the synthesis of heterocycles with a cyclopropyl substituent (Pokhodylo et al., 2010).
4. Analytical Chemistry and Assay Development
In the field of analytical chemistry, the compound has been used in developing assays for detecting various biochemical substances. McLellan and Thornalley (1992) describe a method using 2-oxopropanal, which is structurally related to this compound, for assaying methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).
5. Catalysis and Reaction Mechanism Studies
The compound is involved in studies focusing on catalysis and reaction mechanisms. Sugimura et al. (2006) researched enantiomer-differentiating hydrogenation of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate, demonstrating its role in understanding catalytic processes and stereoselectivity in chemical reactions (Sugimura et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl 2,3-dichloro-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O3/c1-9-4(8)2(5)3(6)7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAESBBSQCKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60180-62-3 |
Source
|
Record name | methyl 2,3-dichloro-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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